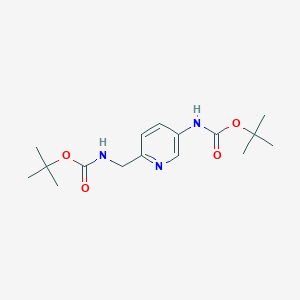

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)18-9-11-7-8-12(10-17-11)19-14(21)23-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJARLUKZOXRFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine

Introduction

In the landscape of modern pharmaceutical research and drug development, the strategic use of protected bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyridine scaffolds are of significant interest due to their prevalence in a wide array of biologically active compounds. This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine.

This key intermediate features two distinct amine functionalities—a primary aliphatic amine and an aromatic amine—both masked with the tert-butoxycarbonyl (Boc) protecting group. The Boc groups offer robust protection under a variety of reaction conditions while allowing for facile removal under specific acidic protocols, making this compound an invaluable tool for multi-step synthetic campaigns.[1][2] This document is structured to provide not just a procedural walkthrough, but a deep dive into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can replicate and understand every aspect of the process.

Molecular Overview

A clear understanding of the target compound's fundamental properties is the first step in any successful synthesis.

| Property | Value | Source(s) |

| CAS Number | 1456821-59-2 | [1] |

| Molecular Formula | C₁₆H₂₅N₃O₄ | [1] |

| Molecular Weight | 323.39 g/mol | [1] |

| Physical Form | Solid (White to yellow) |

Strategic Approach to Synthesis

The synthesis of the title compound is centered on the chemoselective protection of the two amine groups of a diamine precursor. The choice of strategy and reagents is dictated by the need for high efficiency, yield, and purity.

The Rationale: Why Boc Protection?

The primary aliphatic amine and the aromatic amine on the pyridine ring possess different nucleophilicities and basicities. In subsequent synthetic steps, leaving these amines unprotected would lead to a mixture of products, including polymerization and undesired side reactions. The Boc group is selected for several key reasons:

-

Robustness: It is stable to a wide range of non-acidic reagents, including nucleophiles and bases, allowing for selective chemistry to be performed elsewhere on the molecule.[3]

-

Solubility: The bulky, non-polar tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying purification.

-

Orthogonality: The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-cleavable Cbz groups, a cornerstone of modern peptide and complex molecule synthesis.[2]

-

Clean Deprotection: Removal with acids like trifluoroacetic acid (TFA) typically yields volatile byproducts (isobutylene and CO₂), which simplifies product isolation.[2][4]

The Mechanism: Amine Protection with Di-tert-butyl Dicarbonate (Boc₂O)

The protection reaction proceeds via nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of Boc₂O. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[5] It serves to deprotonate the nitrogen atom after the initial attack, neutralizing the resulting positively charged intermediate and preventing the formation of amine salts with the acidic byproducts, which would halt the reaction.

Sources

Multi-Step Synthesis of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust multi-step synthesis for 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine, a valuable building block in medicinal chemistry and drug development. The described synthetic strategy is designed for scalability and reproducibility, focusing on commercially available starting materials and well-established chemical transformations. Each step of the synthesis is detailed with expert insights into the reaction mechanisms, choice of reagents, and critical process parameters. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a practical and scientifically rigorous pathway to this important molecule.

Introduction: The Significance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Specifically, di-functionalized pyridines serve as versatile synthons for the construction of complex molecular architectures with diverse biological activities. The target molecule, this compound, features two orthogonally protectable amino functionalities at the C5 and C2 positions of the pyridine ring. The tert-butoxycarbonyl (Boc) protecting groups are crucial for regioselective functionalization in subsequent synthetic steps, allowing for the independent manipulation of the two nitrogen centers. This strategic protection is paramount in the synthesis of novel pharmaceutical candidates, including kinase inhibitors and receptor modulators.

This guide will delineate a reliable synthetic route commencing from the readily available 2-chloro-5-nitropyridine. The pathway proceeds through key intermediates, including 5-amino-2-chloropyridine and 5-amino-2-cyanopyridine, culminating in the formation of the diamine precursor, 5-amino-2-(aminomethyl)pyridine, which is then subjected to a final di-Boc protection step.

Overall Synthetic Strategy

The multi-step synthesis of this compound is designed as a linear sequence involving four key transformations. The strategic selection of each step is based on established and high-yielding reactions, ensuring a practical and efficient overall process.

A [label="2-Chloro-5-nitropyridine"]; B [label="5-Amino-2-chloropyridine"]; C [label="5-Amino-2-cyanopyridine"]; D [label="5-Amino-2-(aminomethyl)pyridine"]; E [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="Reduction"]; B -> C [label="Cyanation"]; C -> D [label="Reduction"]; D -> E [label="Di-Boc Protection"]; }

A logical progression of the synthetic route.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 5-Amino-2-chloropyridine

The initial step involves the selective reduction of the nitro group of 2-chloro-5-nitropyridine to an amino group. This transformation is a cornerstone of aromatic chemistry and can be achieved through various methods. For this synthesis, a robust and scalable method utilizing iron powder in an acidic medium is employed.

Reaction Scheme:

reactant [label="2-Chloro-5-nitropyridine"]; product [label="5-Amino-2-chloropyridine"]; reagents [label="Fe, Acetic Acid"];

reactant -> product [label=""]; reagents -> reactant [style=dotted]; }

Reduction of the nitro group.

Protocol:

-

To a stirred solution of 2-chloro-5-nitropyridine (1 equivalent) in acetic acid, add iron powder (5 equivalents) portion-wise at room temperature.

-

The reaction is exothermic and the temperature may rise. Maintain the reaction temperature between 40-50 °C for 2 hours.

-

Upon completion, as monitored by Thin Layer Chromatography (TLC), filter the reaction mixture and wash the residue with acetic acid.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate until the pH reaches 8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-amino-2-chloropyridine as a brown solid.[1]

Expertise & Experience: The use of iron in acetic acid is a classic and cost-effective method for nitro group reduction. The acidic medium protonates the nitro group, facilitating its reduction by the elemental iron. This method is generally preferred over catalytic hydrogenation for this specific substrate as it avoids potential dehalogenation of the chloro-substituent.

Step 2: Synthesis of 5-Amino-2-cyanopyridine

The conversion of the 2-chloro substituent to a 2-cyano group is a crucial step in elaborating the pyridine core. This transformation is typically achieved via a nucleophilic aromatic substitution reaction using a cyanide source. A common and effective method is the Rosenmund-von Braun reaction, which employs copper(I) cyanide.

Reaction Scheme:

reactant [label="5-Amino-2-chloropyridine"]; product [label="5-Amino-2-cyanopyridine"]; reagents [label="CuCN, DMF"];

reactant -> product [label=""]; reagents -> reactant [style=dotted]; }

Introduction of the cyano group.

Protocol:

-

In a flask equipped with a reflux condenser, combine 5-amino-2-chloropyridine (1 equivalent) and copper(I) cyanide (1.2 equivalents) in N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper complexes.

-

Neutralize the mixture with aqueous ammonia and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-amino-2-cyanopyridine.

Expertise & Experience: The Rosenmund-von Braun reaction is a powerful tool for introducing a cyano group onto an aromatic ring. The use of a polar aprotic solvent like DMF is essential to facilitate the nucleophilic attack of the cyanide ion. The work-up with ferric chloride is critical for breaking down the stable copper-pyridine complexes formed during the reaction, enabling the isolation of the desired product.

Step 3: Synthesis of 5-Amino-2-(aminomethyl)pyridine

The reduction of the nitrile group to a primary amine is the penultimate step in constructing the diamine backbone. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile. Raney Nickel is a particularly effective catalyst for nitrile reductions.

Reaction Scheme:

reactant [label="5-Amino-2-cyanopyridine"]; product [label="5-Amino-2-(aminomethyl)pyridine"]; reagents [label="H2, Raney Ni, NH3/MeOH"];

reactant -> product [label=""]; reagents -> reactant [style=dotted]; }

Formation of the diamine.

Protocol:

-

Charge a high-pressure hydrogenation vessel with 5-amino-2-cyanopyridine (1 equivalent) and a catalytic amount of Raney Nickel (5-10 wt%).

-

Add a solution of methanolic ammonia (7N) as the solvent.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Heat the reaction mixture to 50-60 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction for the cessation of hydrogen uptake.

-

After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-(aminomethyl)pyridine, which can be used in the next step without further purification.

Expertise & Experience: The addition of ammonia to the reaction mixture is a critical parameter in nitrile reductions. It serves to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine, thereby favoring the formation of the desired primary amine. Raney Nickel is a highly active catalyst for this transformation, though care must be taken due to its pyrophoric nature when dry.[2][3][4]

Step 4: Synthesis of this compound

The final step is the protection of both primary amino groups with the tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme:

reactant [label="5-Amino-2-(aminomethyl)pyridine"]; product [label="this compound"]; reagents [label="(Boc)2O, Et3N, CH2Cl2"];

reactant -> product [label=""]; reagents -> reactant [style=dotted]; }

Final protection of the amino groups.

Protocol:

-

Dissolve the crude 5-amino-2-(aminomethyl)pyridine (1 equivalent) in dichloromethane.

-

Add triethylamine (2.5 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in dichloromethane to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the final product, this compound, as a white solid.

Expertise & Experience: The use of a slight excess of (Boc)₂O and a base like triethylamine ensures the complete protection of both amino groups. The reaction is typically clean and high-yielding. The order of addition is important; adding the (Boc)₂O solution slowly to the cooled amine solution helps to control the exothermicity of the reaction.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 2-Chloro-5-nitropyridine | Fe, Acetic Acid | 5-Amino-2-chloropyridine | >90% |

| 2 | 5-Amino-2-chloropyridine | CuCN, DMF | 5-Amino-2-cyanopyridine | 60-70% |

| 3 | 5-Amino-2-cyanopyridine | H₂, Raney Ni, NH₃/MeOH | 5-Amino-2-(aminomethyl)pyridine | >85% |

| 4 | 5-Amino-2-(aminomethyl)pyridine | (Boc)₂O, Et₃N, CH₂Cl₂ | This compound | 80-90% |

Conclusion

This technical guide has outlined a comprehensive and practical multi-step synthesis of this compound. By leveraging well-established and scalable chemical transformations, this protocol provides a reliable pathway for the preparation of this important synthetic building block. The detailed experimental procedures, coupled with expert insights into the underlying chemical principles, are intended to empower researchers and scientists in their pursuit of novel therapeutic agents.

References

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

-

MDPI. (2023, April 6). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.

-

MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]

- Google Patents. (n.d.). US7214829B2 - Method for the production of primary amines by hydrogenating nitriles.

- Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds | MDPI [mdpi.com]

- 3. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 4. papers.sim2.be [papers.sim2.be]

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine

Prepared by a Senior Application Scientist

This guide provides a detailed overview of the synthesis and analytical characterization of the diamino-protected pyridine derivative, 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine. This compound serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex molecules where selective protection and deprotection of amine functionalities are critical. The dual Boc-protection strategy allows for precise synthetic manipulations at other positions of the pyridine ring or subsequent selective deprotection under acidic conditions.

This document will delve into a likely synthetic route, the rationale behind the procedural steps, and a detailed interpretation of expected spectroscopic data (¹H NMR, ¹³C NMR, and HRMS) based on the analysis of its constituent functional groups and closely related structural analogs.

Synthetic Strategy and Rationale

The synthesis of this compound, with the chemical formula C₁₆H₂₅N₃O₄ and a molecular weight of 323.39 g/mol [1], necessitates a multi-step approach involving the selective protection of two different amine groups on a pyridine scaffold. A plausible and efficient synthetic workflow is outlined below.

Diagram of Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Protection of the Exocyclic Amine of 2-Amino-5-methylpyridine

-

Procedure: To a solution of 2-amino-5-methylpyridine in a suitable aprotic solvent (e.g., dichloromethane or THF), add a base such as triethylamine or diisopropylethylamine. The solution is cooled in an ice bath, and di-tert-butyl dicarbonate (Boc₂O) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Rationale: The Boc-protection of the exocyclic amine is the initial step to decrease its nucleophilicity and prevent side reactions in the subsequent bromination step.

Step 2: Benzylic Bromination

-

Procedure: The Boc-protected intermediate is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated under reflux and irradiated with a light source to initiate the radical bromination of the methyl group.

-

Rationale: The benzylic position of the methyl group is susceptible to free-radical halogenation, providing a handle for introducing the second nitrogen functionality.

Step 3: Nucleophilic Substitution with Sodium Azide

-

Procedure: The crude benzylic bromide is dissolved in a polar aprotic solvent like DMF, and sodium azide (NaN₃) is added. The reaction is stirred at room temperature until the bromide is consumed.

-

Rationale: The azide anion is an excellent nucleophile for the SN2 displacement of the bromide, leading to the formation of an azidomethyl group.

Step 4: Reduction of the Azide to an Amine

-

Procedure: The azidomethyl intermediate is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.

Step 5: Final Boc-Protection

-

Procedure: The resulting aminomethyl compound is subjected to a second Boc-protection reaction using Boc₂O and a base, similar to the first step.

-

Rationale: This step protects the newly formed primary amine, yielding the final desired product.

Step 6: Purification

-

Procedure: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Rationale: Chromatography separates the desired product from any remaining starting materials, by-products, and reagents.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Molecular Structure and Atom Numbering

Caption: Numbering scheme for proton assignments in this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine H-6 | ~8.2-8.4 | d | ~2.0 | 1H |

| Pyridine H-4 | ~7.6-7.8 | dd | ~8.5, 2.0 | 1H |

| Pyridine H-3 | ~7.8-8.0 | d | ~8.5 | 1H |

| -NH- (amide) | Broad, variable | br s | - | 1H |

| -NH- (carbamate) | Broad, variable | br s | - | 1H |

| -CH₂- | ~4.4-4.6 | d | ~6.0 | 2H |

| Boc -C(CH₃)₃ | ~1.5 | s | - | 18H |

-

Interpretation: The aromatic region will show three distinct signals corresponding to the pyridine ring protons. The downfield shift of these protons is due to the electron-withdrawing nature of the pyridine nitrogen and the carbamate groups. The methylene protons (-CH₂-) adjacent to the Boc-protected amine will appear as a doublet due to coupling with the adjacent NH proton. The most prominent feature will be a large singlet at approximately 1.5 ppm, integrating to 18 protons, which is characteristic of the two tert-butyl groups of the Boc protectors[2].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C=O (x2) | ~153-155 |

| Pyridine C-2 | ~150-152 |

| Pyridine C-5 | ~138-140 |

| Pyridine C-6 | ~147-149 |

| Pyridine C-3 | ~120-122 |

| Pyridine C-4 | ~115-117 |

| Boc -C(CH₃)₃ (x2) | ~80-82 |

| -CH₂- | ~45-47 |

| Boc -C(CH₃)₃ (x2) | ~28-29 |

-

Interpretation: The spectrum will show two signals for the carbonyl carbons of the Boc groups in the range of 153-155 ppm. The pyridine carbons will resonate in the aromatic region (115-152 ppm). The quaternary carbons of the tert-butyl groups will appear around 80-82 ppm, and the methyl carbons will give a strong signal at approximately 28-29 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule, which confirms its elemental composition.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 324.1918 | To be determined |

| [M+Na]⁺ | 346.1737 | To be determined |

-

Interpretation: For a compound with the formula C₁₆H₂₅N₃O₄, the expected exact mass for the protonated molecule ([M+H]⁺) is approximately 324.1918. An HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the correct product formation.

Conclusion

The dual Boc-protected diamino-pyridine derivative, this compound, is a synthetically useful intermediate. The described synthetic route offers a logical and feasible pathway for its preparation. The combination of ¹H NMR, ¹³C NMR, and HRMS provides a comprehensive and self-validating system for the unambiguous structural confirmation of the target molecule. The spectroscopic data, characterized by the distinct signals of the pyridine ring, the methylene bridge, and the two Boc protecting groups, serve as a reliable fingerprint for this compound in research and development settings.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is a key bifunctional building block in medicinal chemistry and organic synthesis. Its utility is largely dictated by its physicochemical properties, which influence reaction conditions, purification strategies, formulation, and ultimately, its behavior in biological systems. This guide provides a comprehensive analysis of these critical attributes. While specific experimental data for this di-protected compound is not extensively available in public literature, this document details the foundational principles, expected property profiles based on its structure, and the rigorous experimental and computational methodologies required to elucidate its complete physicochemical profile.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is a pyridine derivative featuring two amine functionalities, both of which are protected by the acid-labile tert-butoxycarbonyl (Boc) group.

The presence of two bulky, lipophilic Boc groups significantly influences the molecule's overall properties, steering it away from the characteristics of its parent diamine. These groups are critical for selectively masking the reactivity of the amine nitrogens during multi-step synthetic sequences[1][2].

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| CAS Number | 1456821-59-2 | [3] |

| Molecular Formula | C₁₆H₂₅N₃O₄ | [3] |

| Molecular Weight | 323.39 g/mol | [3] |

| Physical Form | Solid | [3] |

| InChI Key | OBRKWOZDXSUDGK-UHFFFAOYSA-N | [3] |

Thermal Properties: Melting Point

The melting point is a critical indicator of purity and provides insight into the crystalline lattice energy of a compound. For this compound, a sharp melting range is indicative of high purity.

Expected Properties

While the experimental melting point for this specific compound is not documented in the searched literature, we can infer its characteristics. As a solid organic molecule of its molecular weight, it is expected to have a distinct melting point. For context, related mono-Boc protected aminopyridines, such as 4-(Boc-amino)pyridine, exhibit melting points in the range of 142-155 °C[4][5][6]. The presence of a second Boc group and a different substitution pattern will alter the crystal packing and intermolecular forces, resulting in a different, but likely well-defined, melting point.

Experimental Protocol: Capillary Melting Point Determination

This standard method provides a reliable measure of the melting range.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample at a rapid rate initially to approach the expected melting point, then slow the rate to 1-2 °C per minute for an accurate determination.

-

Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Solubility Profile

Solubility is a paramount property in drug development, affecting everything from reaction kinetics to bioavailability[7]. The dual Boc-protection of this compound profoundly impacts its solubility profile, rendering it significantly different from its unprotected diamine counterpart.

Expected Solubility Behavior

The two large tert-butyl groups introduce significant lipophilicity. Consequently, the compound is expected to exhibit:

-

Low Aqueous Solubility: The molecule's ability to engage in hydrogen bonding with water is sterically hindered, and the large nonpolar surface area disfavors dissolution in aqueous media.

-

Good Solubility in Polar Organic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Chloroform, and alcohols are likely effective at solvating the molecule[8][9][10]. For similar Boc-protected amines, high solubility in DMSO has been reported[11].

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method remains the gold standard for determining the thermodynamic solubility of a compound in a given solvent[8].

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Sampling: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP & LogD)

Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties[7]. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Expected Lipophilicity

The presence of two Boc groups, which are rich in carbon and hydrogen, dramatically increases the lipophilicity of the molecule compared to the parent diamine. This suggests a relatively high LogP value, likely favoring partitioning into the organic phase. A high LogP is often correlated with poor aqueous solubility but can enhance membrane permeability.

Experimental Protocol I: Shake-Flask Method for LogD/LogP Determination

This direct method is considered the benchmark for lipophilicity measurement[12][13][14][15].

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS at pH 7.4 for LogD) and vice-versa.

-

Dissolution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and add a small aliquot to a mixture of the pre-saturated n-octanol and aqueous phases[14].

-

Partitioning: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases, then let the layers separate completely[14].

-

Sampling: Carefully collect aliquots from both the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like LC-MS[14].

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Experimental Protocol II: Lipophilicity Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC offers a high-throughput, indirect method to estimate lipophilicity[16][17][18]. The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

Methodology:

-

System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer[18][19].

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).

-

Sample Analysis: Inject the this compound sample and determine its retention time under the same conditions.

-

Correlation: Create a calibration curve by plotting the known LogP values of the standards against their retention times (or log k, the capacity factor). Use this curve to determine the LogP of the test compound from its retention time.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this compound, the most basic site is the pyridine ring nitrogen. Its basicity is modulated by the electron-donating effects of the two Boc-amino substituents.

Expected pKa

The parent pyridine has a pKa of approximately 5.2. The amino groups on the ring are electron-donating, which generally increases the basicity (raises the pKa) of the pyridine nitrogen. While the bulky Boc groups may introduce steric effects, the overall electronic contribution is expected to result in a pKa for the pyridine nitrogen that is slightly higher than that of unsubstituted pyridine. The carbamate nitrogens themselves are not basic due to resonance delocalization of the lone pair into the carbonyl group.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination[20][21][22][23].

Methodology:

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10)[20].

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., methanol/water) may be necessary[21][24]. Maintain a constant ionic strength with an inert salt like KCl[20].

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Titrate the solution by making small, incremental additions of a standardized acid (e.g., 0.1 M HCl).

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of the resulting titration curve[22][23].

Chemical Stability

The stability of this molecule is primarily dictated by the lability of the Boc protecting groups. Understanding these limitations is crucial for storage, handling, and reaction planning.

-

Acidic Conditions: The Boc group is designed to be removed under acidic conditions[2]. Exposure to strong acids (e.g., trifluoroacetic acid, HCl) or even prolonged exposure to milder acidic conditions (pH < 4) will lead to cleavage of one or both Boc groups, liberating the free amine(s), carbon dioxide, and isobutylene[8][25].

-

Basic and Neutral Conditions: The Boc group is generally stable to basic conditions and most nucleophiles[2]. Therefore, the compound is expected to be stable at neutral and alkaline pH.

-

Storage: For long-term integrity, the compound should be stored in a cool, dry place, protected from acidic vapors[3].

The Role of Computational Chemistry

In the absence of experimental data, computational (in silico) methods provide a powerful alternative for estimating physicochemical properties. Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches can predict properties like LogP and pKa based on the molecule's structure[26][27][28][29]. These predictions are invaluable for prioritizing compounds and planning experiments, though they should always be confirmed with experimental data when possible.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. This guide establishes its expected profile: a solid with low aqueous solubility, good solubility in organic solvents, a high degree of lipophilicity, and a basic pKa centered on the pyridine nitrogen. The Boc protecting groups render it stable under neutral to basic conditions but labile to acid. For definitive characterization, the detailed experimental protocols provided herein—for melting point, solubility, LogP/LogD, and pKa—offer a robust framework for any research or drug development professional.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology, 1824, 217–228.

- Ciura, K., Dziomba, S., & Markuszewski, M. J. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(15), 4826.

- Špirtović-Halilović, S., & Završnik, D. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 102, 33-42.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Li, Y., et al. (2015). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 81(16), 1465-1472.

- van den Oetelaar, M., et al. (2015). Development of Methods for the Determination of pKa Values. Molecules, 20(10), 18492-18515.

-

Enamine. (2024, September 23). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

-

Scilit. (n.d.). Lipophilicity Measurement by Reversed‐Phase High‐Performance Liquid Chromatography (RP‐HPLC): A Comparison of Two Stationary Phases Based on Retention Mechanisms. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 179-187.

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 4-Boc-Aminopyridine Manufacturer in China. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Retrieved from [Link]

-

ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

-

Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link]

-

Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

-

National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. This compound | 1456821-59-2 [sigmaaldrich.com]

- 4. 4-(Boc-amino)pyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-(Boc-amino)pyridine CAS#: 98400-69-2 [m.chemicalbook.com]

- 6. 98400-69-2 CAS MSDS (4-(Boc-amino)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 25. reddit.com [reddit.com]

- 26. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 28. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine (CAS Number: 1456821-59-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine, identified by CAS number 1456821-59-2, is a strategically designed diamino-pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the realm of pharmaceutical research and drug development. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the amino functionalities at the 2 and 5 positions of the pyridine ring allows for controlled, sequential chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the significant applications of this compound, offering insights into its role in the development of novel therapeutics.

The strategic placement of the amino groups, one directly on the pyridine ring and the other on a methyl substituent, provides medicinal chemists with multiple vectors for molecular elaboration. This dual functionality enables the construction of diverse chemical libraries for screening against various biological targets. The Boc protecting groups are renowned for their stability under a wide range of reaction conditions and their facile removal under mild acidic conditions, a critical feature in multi-step synthetic campaigns.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1456821-59-2 | [1][2] |

| Molecular Formula | C₁₆H₂₅N₃O₄ | [1] |

| Molecular Weight | 323.39 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Purity | ≥95% | [1] |

| Storage Temperature | Refrigerator | [2] |

| MDL Number | MFCD26404527 | [1] |

Synthesis Protocol: A Step-by-Step Guide

Reaction Scheme:

A conceptual workflow for the synthesis.

Materials and Reagents:

-

5-Amino-2-(aminomethyl)pyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-2-(aminomethyl)pyridine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add triethylamine (2.2-2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (2.2-2.5 equivalents) portion-wise or as a solution in the reaction solvent. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or CH₂Cl₂ (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Water can react with the Boc anhydride, reducing the yield.

-

Excess Reagents: Using a slight excess of the Boc anhydride and base ensures the complete conversion of the starting diamine.

-

Aqueous Work-up: Removes the base, unreacted reagents, and water-soluble byproducts.

-

Chromatographic Purification: Essential for removing any partially protected or unreacted starting material, ensuring the high purity required for subsequent synthetic steps.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of more complex and biologically active molecules. The di-protected pyridine scaffold serves as a foundational element for creating libraries of compounds for screening in various therapeutic areas.

This chemical is primarily used in the synthesis of complex organic compounds, particularly in pharmaceutical research and development, serving as a key intermediate in the preparation of active pharmaceutical ingredients (APIs) and other biologically active molecules.[1] The Boc protecting groups are crucial for safeguarding the amine functionalities during multi-step synthetic processes, ensuring selective reactions and preventing unwanted side reactions.[1]

Key Therapeutic Areas of Interest:

-

Oncology: The pyridine core is a common feature in many kinase inhibitors. By functionalizing the amino groups of the deprotected scaffold, novel inhibitors targeting specific kinases involved in cancer progression can be developed.

-

Neurology: Pyridine derivatives are prevalent in compounds targeting the central nervous system. The scaffold can be elaborated to synthesize molecules that interact with various receptors and enzymes implicated in neurological disorders.[1]

-

Peptide Synthesis: This building block is often employed in peptide synthesis, where the controlled deprotection of the Boc groups allows for the sequential assembly of peptide chains.[1]

Illustrative Role in Drug Discovery Workflow:

The role of the title compound in a drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its di-protected nature allows for controlled and selective functionalization, making it an ideal starting material for the synthesis of diverse compound libraries. The insights provided in this technical guide regarding its properties, synthesis, and applications underscore its importance in the ongoing quest for novel and effective therapeutic agents. The strategic use of such well-designed scaffolds is crucial for accelerating the discovery and development of the next generation of medicines.

References

- Google Patents. (n.d.). Method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine.

- Google Patents. (n.d.). BOC protection method for aminopyridine.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. PubMed Central. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 7, 2026, from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved January 7, 2026, from [Link]

-

Regulations.gov. (2021, November 17). U.S. Patent No. 8,829,195. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine, a key intermediate in pharmaceutical research and development. We delve into the theoretical principles governing its solubility, drawing on the interplay of its pyridine core, and the dual Boc-protecting groups. This guide offers field-proven, step-by-step protocols for both qualitative and quantitative solubility assessment in a range of organic solvents. The methodologies are designed to be self-validating, ensuring researchers and drug development professionals can generate reliable and reproducible data. The causality behind experimental choices is explained, empowering users to adapt and troubleshoot as needed.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, processability, and formulation. For a molecule like this compound, which serves as a vital building block in the synthesis of more complex therapeutic agents, a thorough understanding of its solubility profile is paramount. This knowledge enables chemists to select appropriate solvents for reactions, purification, and crystallization, thereby optimizing yield, purity, and overall process efficiency.

The tert-butoxycarbonyl (Boc) protecting group is one of the most common amine protecting groups in non-peptide chemistry, valued for its stability under a wide range of conditions and its facile, acid-catalyzed removal. The presence of two Boc groups in this compound significantly alters the molecule's properties compared to its unprotected amine counterpart. These bulky, nonpolar groups can enhance solubility in organic solvents while diminishing it in aqueous media.

This guide will provide the necessary theoretical background and practical methodologies to systematically evaluate the solubility of this important pyridine derivative.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of structural features that dictate its solubility:

-

Pyridine Ring: A polar, aromatic heterocycle capable of hydrogen bonding, which can enhance solubility in polar solvents.

-

Boc-Protecting Groups: Two tert-butoxycarbonyl groups, which are bulky and lipophilic. These groups increase the overall nonpolar character of the molecule, favoring solubility in less polar organic solvents.

-

Amine Linkages: The carbamate linkages introduce some polar character.

Predicted Physicochemical Properties:

-

Boiling Point: 408.9±35.0 °C (Predicted)

-

Density: 1.138±0.06 g/cm3 (Predicted)

-

pKa: 11.41±0.46 (Predicted)

Caption: Experimental Workflow for Solubility Determination.

Part A: Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a broad range of solvents, guiding the selection of solvents for quantitative analysis.

Materials:

-

This compound (solid)

-

Small test tubes or vials

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Vortex mixer

Protocol:

-

Sample Preparation: Place approximately 10-20 mg of this compound into a series of labeled, dry test tubes.

-

Solvent Addition: Add 1 mL of a chosen solvent to the first test tube.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble." If a significant amount of solid remains, it is "insoluble." If some solid dissolves but not all, it is "partially soluble."

-

Repeat: Repeat steps 2-4 for each solvent to be tested.

-

Record: Meticulously record all observations in a table.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvents from Part A

-

Scintillation vials or flasks with sealed caps

-

Analytical balance

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial (ensure solid remains after equilibration).

-

Add a known volume of the selected solvent.

-

Seal the vials tightly.

-

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

-

Analysis:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot and weigh the remaining solid. Calculate the solubility in mg/mL or g/L.

-

Chromatographic/Spectroscopic Method: Dilute the filtered aliquot with a known volume of a suitable solvent and determine the concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer. This method is generally more accurate.

-

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (g/L) |

| Hexane | 0.1 | Record Observation | Record Value |

| Toluene | 2.4 | Record Observation | Record Value |

| Dichloromethane (DCM) | 3.1 | Record Observation | Record Value |

| Ethyl Acetate | 4.4 | Record Observation | Record Value |

| Tetrahydrofuran (THF) | 4.0 | Record Observation | Record Value |

| Acetone | 5.1 | Record Observation | Record Value |

| Acetonitrile | 5.8 | Record Observation | Record Value |

| Isopropanol | 3.9 | Record Observation | Record Value |

| Methanol | 5.1 | Record Observation | Record Value |

| Dimethylformamide (DMF) | 6.4 | Record Observation | Record Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Record Observation | Record Value |

Interpretation of Results: The results from this table will provide a clear solubility profile. It is anticipated that this compound will show higher solubility in solvents like Dichloromethane, Ethyl Acetate, and THF, due to a favorable balance of polarity. Solubility in highly nonpolar solvents like hexane may be limited, as may be solubility in highly polar protic solvents like methanol, although the pyridine nitrogen may allow for some interaction.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to determining the solubility of this compound. By combining a theoretical understanding of its molecular structure with robust experimental protocols, researchers and drug development professionals can generate the critical data needed to optimize synthetic routes, purification strategies, and formulation development. The provided methodologies ensure data integrity and reproducibility, forming a solid foundation for subsequent process development.

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Hebei Boze Chemical Co

A-Technical-Guide-to-the-Synthesis-of-5-Boc-amino-2-Boc-aminomethyl-pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core with two differentially positioned primary amino groups protected by tert-butoxycarbonyl (Boc) groups, makes it a key intermediate for creating complex molecules, particularly in the development of novel therapeutics.[1] The Boc protecting groups are crucial as they mask the nucleophilic nature of the amines, allowing for selective reactions at other positions of the molecule before their controlled removal under acidic conditions. This guide provides a comprehensive overview of the synthetic strategies, starting materials, and detailed protocols for the preparation of this important compound.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several viable synthetic pathways. The primary disconnections involve the C-N bonds of the Boc-protecting groups and the functional group transformations on the pyridine ring.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary strategic approaches:

-

Late-Stage Protection: Synthesize the core diamine, 5-amino-2-(aminomethyl)pyridine, first, followed by a one-pot or sequential di-Boc protection.

-

Sequential Functionalization and Protection: Start with a simpler pyridine derivative and introduce the amino and aminomethyl functionalities in a stepwise manner, potentially involving protection at intermediate stages.

The most common and practical starting materials identified from this analysis are 2-methyl-5-nitropyridine and 2-cyano-5-nitropyridine .[2][3]

Synthetic Strategies and Starting Materials

Strategy 1: From 2-Methyl-5-nitropyridine

This is a robust and frequently employed route that begins with the commercially available 2-methyl-5-nitropyridine.[2][4][5] The strategy involves functionalizing the methyl group and reducing the nitro group.

Caption: Synthetic workflow starting from 2-methyl-5-nitropyridine.

Rationale for Experimental Choices:

-

Bromination: The methyl group at the 2-position is activated for radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This step is regioselective for the benzylic-like position.

-

Introduction of Nitrogen: The bromide is a good leaving group and is displaced by an azide ion (from sodium azide). Azide is an excellent nucleophile and serves as a masked primary amine, avoiding common side reactions like over-alkylation that can occur when using ammonia.

-

Azide Reduction: The azide is cleanly reduced to a primary amine using methods like the Staudinger reduction (triphenylphosphine followed by water) or catalytic hydrogenation.

-

Nitro Reduction: The nitro group is reduced to the second primary amine. Catalytic hydrogenation (e.g., H₂, Pd/C) is highly effective for this transformation. Alternatively, metal/acid combinations like iron in acetic acid or hydrochloric acid can be used, which are often cheaper and effective at scale.

-

Boc Protection: The final diamine is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or DIPEA) to protect both amino groups simultaneously.[6]

Strategy 2: From 2-Cyano-5-nitropyridine

An alternative and equally viable route starts with 2-cyano-5-nitropyridine.[3] This approach leverages the simultaneous reduction of both the nitrile and the nitro groups.

Caption: Synthetic workflow starting from 2-cyano-5-nitropyridine.

Rationale for Experimental Choices:

-

Starting Material Synthesis: 2-Cyano-5-nitropyridine can be prepared from 2-chloro-5-nitropyridine via nucleophilic aromatic substitution with a cyanide source, such as sodium or potassium cyanide.[7][8] Another route involves the conversion of 2-hydroxy-5-nitropyridine to a bromide, followed by cyanation.[9]

-

Simultaneous Reduction: The key advantage of this route is the potential for a one-step reduction of both the nitrile and nitro functionalities to primary amines. This is typically achieved via high-pressure catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon. However, this step can be challenging, as controlling the reaction conditions to avoid side products is critical.[9] Reduction of the nitro group can sometimes be faster, leading to the intermediate 5-amino-2-cyanopyridine.

-

Boc Protection: As in the previous strategy, the resulting diamine is protected using (Boc)₂O.

Detailed Experimental Protocols

Protocol 1: Synthesis via 2-Methyl-5-nitropyridine (Multi-step)

Step 1: 2-(Bromomethyl)-5-nitropyridine To a solution of 2-methyl-5-nitropyridine (1.0 eq) in a suitable solvent like carbon tetrachloride or chlorobenzene, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring by TLC. After completion, cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: 2-(Aminomethyl)-5-nitropyridine (via Azide) Dissolve the crude 2-(bromomethyl)-5-nitropyridine (1.0 eq) in a polar aprotic solvent like DMF. Add sodium azide (NaN₃, 1.5 eq) and stir the mixture at room temperature for 12-16 hours. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Dissolve the resulting crude azide in THF/water (e.g., 9:1 mixture). Add triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature for 8-12 hours. Upon completion, remove the solvent in vacuo and purify the residue by column chromatography to yield 2-(aminomethyl)-5-nitropyridine.

Step 3: 5-Amino-2-(aminomethyl)pyridine Dissolve 2-(aminomethyl)-5-nitropyridine (1.0 eq) in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude diamine, which is often used directly in the next step.

Step 4: this compound Dissolve the crude 5-amino-2-(aminomethyl)pyridine (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (TEA, 2.5 eq) or diisopropylethylamine (DIPEA). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 eq) portion-wise or as a solution in the reaction solvent. Allow the reaction to warm to room temperature and stir for 12-24 hours. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by flash column chromatography (typically using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis via 2-Cyano-5-nitropyridine

Step 1: 5-Amino-2-(aminomethyl)pyridine To a solution of 2-cyano-5-nitropyridine (1.0 eq) in a solvent like ethanol or methanol, add a suitable catalyst such as Raney Nickel (in slurry form) or 10% Pd/C. Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) in a Parr hydrogenation apparatus. Heat the reaction to 40-60 °C and shake for 24-48 hours. The reaction progress should be carefully monitored. After completion, carefully vent the hydrogen, filter the catalyst through Celite, and concentrate the filtrate to yield the crude diamine.

Step 2: this compound Follow the same Boc-protection procedure as described in Step 4 of Protocol 1.

Data Summary and Comparison

| Parameter | Strategy 1 (from 2-Methyl-5-nitropyridine) | Strategy 2 (from 2-Cyano-5-nitropyridine) |

| Starting Material | 2-Methyl-5-nitropyridine | 2-Cyano-5-nitropyridine |

| Number of Steps | 4 | 2 (if starting material is available) |

| Key Transformations | Bromination, Azidation, Dual Reduction | Simultaneous Reduction (Nitrile & Nitro) |

| Potential Issues | Handling of toxic NaN₃ and PPh₃ byproducts. | Requires high-pressure hydrogenation equipment; potential for side reactions. |

| Scalability | Generally robust and scalable. | Can be challenging to control on a large scale. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of starting material and strategy often depends on the available laboratory equipment, scale of the synthesis, and safety considerations. The route starting from 2-methyl-5-nitropyridine is a longer but often more controlled and predictable multi-step process. In contrast, the route from 2-cyano-5-nitropyridine offers a more convergent approach but relies on a potentially challenging simultaneous reduction step that requires careful optimization and specialized equipment. Both pathways culminate in a standard di-Boc protection to yield the desired, highly valuable synthetic intermediate.

References

-

Vertex AI Search Result[2],[5]: Information on 2-Methyl-5-nitropyridine as a key intermediate in pharmaceutical synthesis.

-

Vertex AI Search Result[10]: Synthesis of 2-methyl-5-nitropyridine.

-

Vertex AI Search Result[4]: Preparation of 2-methyl-5-nitropyridine via nitration of 2-methylpyridine.

-

Vertex AI Search Result[3]: Information on 2-Cyano-5-nitropyridine as a valuable synthetic intermediate.

-

Vertex AI Search Result[9]: Synthesis of 2-cyano-5-aminopyridine from 2-hydroxy-5-nitropyridine, including discussion on the reduction of the nitro group.

-

Vertex AI Search Result[11]: General synthetic routes for 2-aminopyridine derivatives, including nitro group reduction using Fe/AcOH.

-

Vertex AI Search Result[1]: Product information for this compound, highlighting its use as a key intermediate.

-

Vertex AI Search Result[6]: A patent describing a method for Boc protection of aminopyridines.

-

Vertex AI Search Result[7],[8]: Methods for preparing 2-cyanopyridines from halo-pyridines.

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]

- 8. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Boc Protection of 2,5-Diaminopyridine Derivatives

Introduction: The Strategic Importance of Protecting Groups in Heterocyclic Synthesis

In the intricate field of medicinal chemistry and drug development, 2,5-diaminopyridine serves as a valuable scaffold, a foundational structure for building complex molecules with significant biological activity. Its two reactive amino groups, however, present a formidable challenge for synthetic chemists. Unchecked, these nucleophilic centers can react non-selectively, leading to a complex mixture of products, reducing yields, and complicating purification. The strategic use of protecting groups is paramount to temporarily mask one or more reactive sites, thereby directing subsequent chemical transformations to a specific location on the molecule.

Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group is preeminent due to its robust stability across a wide range of non-acidic conditions and its facile, clean removal under mild acidic treatment.[1][2] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the selective Boc protection of 2,5-diaminopyridine, offering researchers a detailed roadmap for navigating this critical synthetic transformation.

The Core Challenge: Regioselectivity in a Dissymmetric System

The central challenge in the functionalization of 2,5-diaminopyridine lies in differentiating its two amino groups. The amine at the C2 position (N2) and the amine at the C5 position (N5) exhibit distinct electronic properties and, consequently, different reactivities. Understanding these differences is the key to achieving selective protection.

-

Electronic Influence of the Pyridine Ring: The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the entire aromatic ring. This effect significantly decreases the basicity and nucleophilicity of attached amino groups compared to their aniline counterparts.

-

Positional Effects (Ortho vs. Para):

-

The N2-amino group is ortho to the ring nitrogen. It experiences a potent, direct inductive electron-withdrawing effect, which markedly reduces its nucleophilicity.

-

The N5-amino group is para to the ring nitrogen. While still deactivated by the ring's overall electron-poor nature, it is less influenced by the inductive effect compared to the N2 position.

-

Therefore, the N5-amino group is inherently more nucleophilic and basic than the N2-amino group . This intrinsic difference in reactivity is the foundation upon which selective mono-protection strategies are built.

Mechanism of Boc Protection

The protection reaction proceeds via the nucleophilic attack of an amine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3] The mechanism can be facilitated by a base or a catalyst like 4-(dimethylamino)pyridine (DMAP).[4]

dot digraph "Boc_Protection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, penwidth=1.5];

}

Caption: General mechanism of amine protection using Boc₂O.

In the presence of DMAP, the catalyst first reacts with Boc₂O to form a highly reactive N-Boc-pyridinium species, which is then readily attacked by the amine.[4][5] This catalytic pathway significantly accelerates the rate of protection.

Experimental Protocols

The following protocols are designed to provide a robust starting point for researchers. Optimization of solvent, temperature, and reaction time may be necessary for specific substituted 2,5-diaminopyridine derivatives.

Protocol 1: Selective Mono-Boc Protection at the N5 Position